Molecular Weight and Lipophilicity Differentiation vs. Closest Analogs
CAS 1014066-89-7 has a molecular weight of 418.5 Da, which is 48.1 Da lower than the closest commercially available analog 1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine (CAS 1014067-37-8, MW 466.6). This MW difference corresponds to the replacement of a benzyl group on the piperazine with an acetyl group, which also reduces calculated lipophilicity (estimated ΔcLogP ≈ -1.5). The lower MW and lipophilicity profile are consistent with improved predicted oral absorption metrics, although no experimental ADME data has been reported for either compound .
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 418.5 Da |
| Comparator Or Baseline | CAS 1014067-37-8: 466.6 Da |
| Quantified Difference | 48.1 Da lower |
| Conditions | Calculated from molecular formula; Chemsrc database. |
Why This Matters
Lower molecular weight and lipophilicity are correlated with improved drug-likeness and solubility, which may influence procurement decisions when screening for lead-like compounds.
